molecular formula C13H17N5O5 B13807428 2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-prop-2-enoxy-1H-purin-6-one

2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-prop-2-enoxy-1H-purin-6-one

Cat. No.: B13807428
M. Wt: 323.30 g/mol
InChI Key: RBFXRZUPCNYELX-XLPZGREQSA-N
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Description

2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-prop-2-enoxy-1H-purin-6-one is a complex organic compound with significant importance in various scientific fields. This compound is a derivative of purine, a fundamental building block of nucleic acids. Its unique structure, which includes an oxolan ring and a prop-2-enoxy group, contributes to its diverse chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-prop-2-enoxy-1H-purin-6-one typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product’s purity and yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods enhance efficiency and scalability, making the compound more accessible for various applications .

Chemical Reactions Analysis

Types of Reactions

2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-prop-2-enoxy-1H-purin-6-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. The reaction conditions, including temperature and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols. Substitution reactions can result in various substituted purine derivatives .

Scientific Research Applications

2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-prop-2-enoxy-1H-purin-6-one has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-prop-2-enoxy-1H-purin-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit viral replication by targeting viral enzymes or enhance immune responses by interacting with immune cell receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the prop-2-enoxy group in 2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-prop-2-enoxy-1H-purin-6-one distinguishes it from other similar compounds.

Properties

Molecular Formula

C13H17N5O5

Molecular Weight

323.30 g/mol

IUPAC Name

2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-prop-2-enoxy-1H-purin-6-one

InChI

InChI=1S/C13H17N5O5/c1-2-3-22-13-15-9-10(16-12(14)17-11(9)21)18(13)8-4-6(20)7(5-19)23-8/h2,6-8,19-20H,1,3-5H2,(H3,14,16,17,21)/t6-,7+,8+/m0/s1

InChI Key

RBFXRZUPCNYELX-XLPZGREQSA-N

Isomeric SMILES

C=CCOC1=NC2=C(N1[C@H]3C[C@@H]([C@H](O3)CO)O)N=C(NC2=O)N

Canonical SMILES

C=CCOC1=NC2=C(N1C3CC(C(O3)CO)O)N=C(NC2=O)N

Origin of Product

United States

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